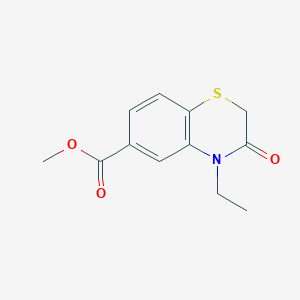
4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester
説明
4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester, also known as CPPCME, is an organic compound belonging to the pyrrole family. It is a synthetic molecule composed of a pyrrole ring and a carboxylic acid group, and is widely used in scientific research due to its unique properties. CPPCME is synthesized through a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. It has a range of applications in the fields of biochemistry, pharmacology, and medicine, and is used for a variety of purposes, including drug design, drug delivery, and as a building block for organic synthesis.
科学的研究の応用
4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester has a range of applications in the fields of biochemistry, pharmacology, and medicine. It is used in drug design to create new drugs, as a drug delivery system, and as a building block for organic synthesis. In biochemistry, it is used to study the structure and function of proteins, and to analyze the effects of drugs on cells. In pharmacology, it is used to study the interactions between drugs and their target molecules, and to investigate the effects of drugs on the body. In medicine, it is used to study the biochemical and physiological effects of drugs, and to develop new treatments for diseases.
作用機序
The mechanism of action of 4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester is not fully understood. However, it is believed that the compound interacts with the target molecule through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Hydrogen bonding occurs when the hydrogen atoms in the compound interact with the oxygen atoms in the target molecule. Electrostatic interactions occur when the positively charged atoms in the compound interact with the negatively charged atoms in the target molecule. Hydrophobic interactions occur when the nonpolar molecules in the compound interact with the nonpolar molecules in the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and may also affect the expression of certain genes. In addition, it is believed that the compound may have antioxidant properties, which could be beneficial in treating certain diseases.
実験室実験の利点と制限
The main advantage of using 4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, the compound is stable and can be stored for long periods of time. However, the compound is not water soluble, which can limit its use in certain experiments. In addition, it is important to note that the compound can be toxic if ingested, so caution should be taken when handling it.
将来の方向性
There are a number of potential future directions for research involving 4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester. These include further investigation into the compound's mechanism of action and its biochemical and physiological effects, as well as its potential use in drug design and drug delivery. Additionally, further research into the compound's structure and synthesis could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the compound's potential applications in biochemistry, pharmacology, and medicine could lead to the development of new treatments for diseases.
特性
IUPAC Name |
methyl 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-6-13-5-8(9)7-2-3-10(12)14-4-7/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWCKMISWZGDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-3-pyridinyl)-1H-pyrrole-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)
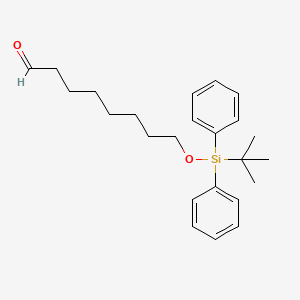


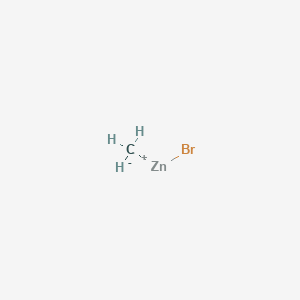
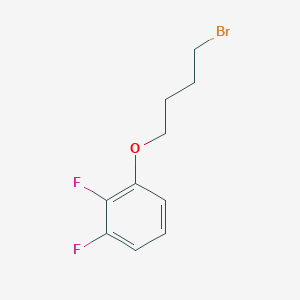
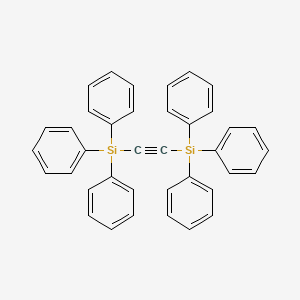
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)
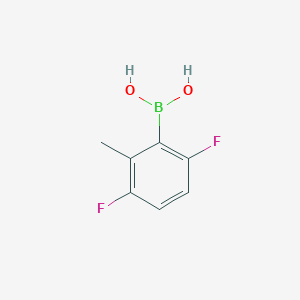
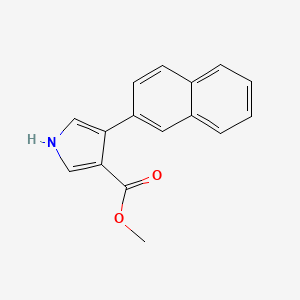
![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
